3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride
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Overview
Description
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride is a cationic fluorosurfactant known for its unique properties and applications. This compound is characterized by its heptadecafluorooctyl group, which imparts significant hydrophobic and lipophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N,N,N-trimethyl-1-propanaminium chloride. The reaction is carried out in an organic solvent such as isopropanol or water, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The fluorinated alkyl chain can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its unique amphiphilic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Mechanism of Action
The mechanism of action of 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with lipid bilayers and proteins, altering their structure and function.
Pathways Involved: It can modulate membrane fluidity and permeability, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(((Heptadecafluorooctyl)sulfonyl)amino)propyltrimethylammonium iodide
- Heptadecafluorooctanesulfonic acid
- Heptadecafluorooctanesulfonyl fluoride
Uniqueness
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride stands out due to its unique combination of a fluorinated alkyl chain and a cationic ammonium group. This combination imparts exceptional surface-active properties, making it highly effective in reducing surface tension and stabilizing emulsions .
Properties
CAS No. |
38006-74-5 |
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Molecular Formula |
C14H16F17N2O2S.Cl C14H16ClF17N2O2S |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C14H16F17N2O2S.ClH/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BIJMEXQJDYBHGD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
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